Product packaging for Methyl 2-amino-2-(oxetan-3-yl)acetate(Cat. No.:CAS No. 394653-44-2)

Methyl 2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B7881067
CAS No.: 394653-44-2
M. Wt: 145.16 g/mol
InChI Key: PEBXHAVHVOZWTQ-UHFFFAOYSA-N
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Description

Overview of Oxetane (B1205548) Motifs in Chemical Synthesis and Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a position of academic curiosity to become a valuable and increasingly utilized motif in modern drug discovery. nih.gov Historically, the synthesis and application of such strained ring systems were often met with caution due to concerns about their chemical stability. nih.gov However, extensive research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing notable stability. nih.gov

Significance of Alpha-Amino Acid Scaffolds in Medicinal Chemistry

Alpha-amino acids are the fundamental building blocks of proteins and are central to a vast array of biological processes. nih.gov Their derivatives, particularly unnatural amino acids (UAAs), are indispensable tools in contemporary medicinal chemistry. researchgate.netresearchgate.net These scaffolds provide a unique three-dimensional structure characterized by a chiral center and at least two points for functionalization—the N-terminus (amine group) and the C-terminus (carboxylic acid group). researchgate.net

This inherent functionality makes them highly valuable as starting materials for the synthesis of complex molecules and as key components in structure-activity relationship (SAR) studies. researchgate.net Non-proteinogenic α,α-disubstituted α-amino acids, which feature two side chains on the alpha-carbon, are of particular interest as they can act as conformational modifiers in peptides and serve as precursors to a wide range of bioactive compounds. nih.gov The use of amino acid scaffolds has been shown to improve the biopharmaceutical properties of drug molecules, including permeability, stability, and solubility, addressing the significant challenge of poor water solubility that affects a large percentage of new drug candidates. nih.gov

Research Context of Methyl 2-amino-2-(oxetan-3-yl)acetate as a Unique Heterocyclic Amino Acid Derivative

This compound represents a fascinating convergence of the two aforementioned structural classes. It is a heterocyclic amino acid derivative that incorporates an oxetane ring at the alpha-position of an amino acid scaffold. nih.gov The synthesis of such novel heterocyclic amino acid derivatives is an active area of research, aimed at expanding the chemical space available for drug discovery. nih.govthieme-connect.deresearchgate.net

The development of synthetic routes to new azetidine (B1206935) and oxetane amino acid derivatives, for example, highlights the interest in this class of compounds. nih.gov One reported strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate. nih.gov The starting ylidene acetate (B1210297) can be prepared from oxetan-3-one through a Horner-Wadsworth-Emmons reaction. nih.gov The resulting compounds, including the parent this compound, are characterized using a suite of analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry. nih.gov This particular compound combines the conformational constraints and polarity of the oxetane ring with the versatile chemical handles and inherent biological relevance of an amino acid, making it a valuable building block for creating novel and structurally complex molecules with potential therapeutic applications.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in the text.

Table 1: Properties of this compound Note: Data may vary slightly between different suppliers and databases.

Property Value Source
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₆H₁₁NO₃ labsolu.cauni.lu
Molecular Weight 145.16 g/mol labsolu.ca
Monoisotopic Mass 145.0739 Da uni.lu
CAS Number 1890137-33-3 (for the (R)-enantiomer) labsolu.ca
Physical Form Liquid sigmaaldrich.com

| InChI Key | PEBXHAVHVOZWTQ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of Related Synthetic Precursors

Compound Name Molecular Formula Molecular Weight CAS Number
Methyl 2-(oxetan-3-ylidene)acetate C₆H₈O₃ 128.13 g/mol 1105665-34-6 sigmaaldrich.com
Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate C₁₁H₁₉NO₅ 245.27 g/mol 1416323-08-4 indofinechemical.com

| Methyl 2-(oxetan-3-yl)acetate | C₆H₁₀O₃ | 130.14 g/mol | 1217800-69-5 calpaclab.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B7881067 Methyl 2-amino-2-(oxetan-3-yl)acetate CAS No. 394653-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5(7)4-2-10-3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBXHAVHVOZWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703906, DTXSID401294808
Record name Methyl amino(oxetan-3-yl)acetate
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Record name (-)-Methyl α-amino-3-oxetaneacetate
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394653-41-9, 394653-44-2, 394653-40-8
Record name (+)-Methyl α-amino-3-oxetaneacetate
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Record name (-)-Methyl α-amino-3-oxetaneacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl amino(oxetan-3-yl)acetate
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Record name (-)-Methyl α-amino-3-oxetaneacetate
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Record name methyl 2-amino-2-(oxetan-3-yl)acetate
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Structural Characterization and Spectroscopic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition and molecular formula. researchgate.net For Methyl 2-amino-2-(oxetan-3-yl)acetate, with a molecular formula of C₆H₁₁NO₃, HRMS provides an experimental mass measurement with high accuracy (typically to within 5 ppm). uni.lu

This technique differentiates the target compound from other molecules that might have the same nominal mass but a different elemental composition. The analysis is often performed using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. unito.it The measured mass of these ions is then compared to the calculated theoretical mass.

Table 3: HRMS Data for this compound

Molecular Formula Adduct Calculated m/z
C₆H₁₁NO₃ [M+H]⁺ 146.08118
C₆H₁₁NO₃ [M+Na]⁺ 168.06312
C₆H₁₁NO₃ [M+K]⁺ 184.03706

Data sourced from predicted values. uni.lu

The confirmation of the molecular formula through HRMS, in conjunction with NMR data, provides conclusive evidence for the structure of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms.

Should a suitable single crystal of this compound be grown, X-ray analysis would elucidate the conformation of the oxetane (B1205548) ring and the stereochemical relationship between the substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino and ester groups, which dictate the crystal packing. mdpi.com In the crystal structure of similar molecules like methyl-3-aminothiophene-2-carboxylate, N–H⋯O and N–H⋯N hydrogen bonds are key interactions that stabilize the crystal packing. mdpi.com While specific X-ray diffraction data for this compound is not available in the provided search results, this method remains the gold standard for unambiguous solid-state structure determination.

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

For example, the N-H bonds of the primary amine would exhibit stretching vibrations in the 3300-3500 cm⁻¹ region. The carbonyl group (C=O) of the ester would produce a strong, sharp absorption band around 1735-1750 cm⁻¹. The C-O single bond stretches of the ester and the oxetane ether linkage would appear in the fingerprint region between 1000-1300 cm⁻¹. IR spectroscopy has been used to identify N–H and C=O stretching vibrations in related oxetane derivatives. mdpi.com

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Appearance
Amine N-H stretch 3300-3500 Medium, often two bands for -NH₂
Alkane C-H stretch 2850-3000 Medium to strong
Ester C=O stretch ~1735-1750 Strong, sharp

Note: These are typical frequency ranges. The actual spectrum can be influenced by the molecular environment and intermolecular interactions.

Medicinal Chemistry Perspectives on Methyl 2 Amino 2 Oxetan 3 Yl Acetate Scaffolds

Role of the Oxetane (B1205548) Ring in Modulating Molecular Properties

The introduction of an oxetane ring into a molecule, as seen in Methyl 2-amino-2-(oxetan-3-yl)acetate, can profoundly alter its drug-like characteristics. acs.orgenamine.net The inherent polarity and three-dimensional structure of the oxetane ring are key to these modulations. acs.orgnih.gov

A critical balance between lipophilicity and aqueous solubility is vital for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane motif serves as a valuable tool for fine-tuning these properties. acs.org Due to the polar oxygen atom, incorporating an oxetane ring generally leads to a reduction in lipophilicity (LogD) and an increase in aqueous solubility compared to its carbocyclic or aliphatic counterparts. nih.govcambridgemedchemconsulting.com This increased polarity can be advantageous in mitigating issues of poor solubility that often plague drug development programs. nih.gov

For instance, replacing a gem-dimethyl group—a common substituent used to block metabolic breakdown—with an oxetane can significantly enhance aqueous solubility. acs.org The magnitude of this effect is context-dependent but can range from a modest four-fold to a dramatic 4000-fold increase. researchgate.net In a study comparing various linkers in drug-like molecules, the oxetane consistently led to a significant decrease in the experimental logD compared to methylene (B1212753), gem-dimethyl, or cyclobutyl analogues, which is attributed to the polarity of the oxetane. researchgate.net This effect is particularly beneficial for compounds targeting the central nervous system, where lower lipophilicity can reduce off-target effects.

Table 1: Effect of Oxetane Introduction on Lipophilicity and Solubility
Original Moiety Replacement Moiety Observed Change in Lipophilicity (LogD) Observed Change in Aqueous Solubility Reference
gem-DimethylOxetaneGenerally DecreasedGenerally Increased (4 to >4000-fold) acs.orgresearchgate.net
CarbonylOxetaneCan be lowerCan be reduced in some contexts cambridgemedchemconsulting.com
Methylene/CyclobutylOxetaneSignificantly DecreasedGenerally Improved researchgate.net
n-PropylOxetaneDecreasedImproved nih.gov

The oxetane ring is not merely a passive polar substituent; its strained, puckered conformation actively influences the three-dimensional shape of a molecule. acs.org Unlike the more flexible linear chains or larger rings, the oxetane ring imparts a degree of rigidity, acting as a "conformational lock". acs.org This can pre-organize a molecule into a bioactive conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity. nih.gov

The introduction of an oxetane can alter the normal conformational preferences of adjacent aliphatic chains, favoring synclinal (gauche) arrangements over antiplanar (anti) ones. acs.org In the context of peptide-like structures, such as those derived from this compound, this conformational constraint is particularly interesting. Studies on oxetane-containing peptide backbones have shown that they can adopt well-defined secondary structures, such as turns and helices, which are stabilized by hydrogen bonding. acs.orgresearchgate.net This ability to mimic peptide secondary structures makes amino-oxetanes valuable as peptidomimetics. nih.govnih.gov Furthermore, X-ray crystallography and computational studies have shown that amino-oxetanes adopt a more three-dimensional conformation compared to the relatively planar benzamides they can replace. digitellinc.com

Metabolic instability is a primary reason for the failure of drug candidates. The oxetane ring offers a robust solution for protecting metabolically vulnerable sites within a molecule. acs.orgacs.org Its chemical stability and ability to sterically shield adjacent positions from enzymatic attack contribute to enhanced metabolic stability. acs.orgresearchgate.net

The replacement of metabolically labile groups, such as a gem-dimethyl group or a simple methylene (CH2) group, with an oxetane can block oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net For example, in the development of kinase inhibitors, incorporating an oxetane improved metabolic stability compared to earlier-stage compounds. nih.gov In some cases, the oxetane ring itself can be metabolized, but this often occurs through less common pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can help avoid drug-drug interactions associated with CYP enzymes. acs.org The stability of the oxetane ring is generally good, particularly when substituted at the 3-position, as in this compound. acs.orgnih.gov

Table 2: Metabolic Stability Improvement with Oxetane Introduction
Original Compound/Moiety Oxetane-Containing Analogue Improvement in Metabolic Stability Reference
Pyrazolopyrimidinone with labile groupsOxetane-containing pyrazolopyrimidinoneSignificantly improved metabolic stability and solubility. nih.gov
Lead compound with high clearanceIDO1 inhibitor with oxetaneSignificantly improved metabolic profile and potency. nih.gov
MorpholinePiperazine-oxetaneActed as a more metabolically stable isostere. nih.gov
gem-Dimethyl groupOxetaneGenerally reduces the rate of metabolic degradation. acs.orgresearchgate.net

Application of Oxetane as a Bioisostere in Drug Design

A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its biological activity, while potentially improving its ADME properties. The oxetane ring has emerged as a versatile bioisostere for several common functional groups. baranlab.org

The gem-dimethyl group is frequently used in medicinal chemistry to introduce steric bulk and block metabolic oxidation of an adjacent position. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties. sigmaaldrich.com The oxetane ring serves as an excellent bioisostere for the gem-dimethyl group, as it occupies a similar volume while being significantly more polar. nih.govsigmaaldrich.com

This substitution allows for the retention of metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity. acs.orgenamine.net This strategy has been successfully employed in numerous drug discovery programs to optimize lead compounds by replacing a lipophilic gem-dimethyl group with a more hydrophilic and metabolically robust oxetane ring. acs.orgnih.gov

The oxetane ring also functions as a non-classical bioisostere of the carbonyl group (C=O). cambridgemedchemconsulting.comsigmaaldrich.com It shares key features with the carbonyl, including a similar dipole moment and the ability to act as a hydrogen bond acceptor due to the spatial orientation of the oxygen's lone pairs. nih.gov This mimicry allows oxetanes to replace carbonyls in ketones, esters, and amides while introducing distinct advantages. nih.gov

Unlike carbonyl groups, which can be susceptible to metabolic reduction or hydrolysis, the oxetane ring is generally more stable. sigmaaldrich.com In the context of peptidomimetics, replacing an amide carbonyl with a 3-amino-oxetane structure, as found in derivatives of this compound, can improve stability against enzymatic degradation by proteases. nih.govnih.gov This substitution also imparts greater three-dimensionality compared to the planar amide bond, which can be leveraged to explore new chemical space and improve binding affinity. nih.govdigitellinc.com

This compound as a Scaffold for Ligand Design

The pursuit of novel molecular scaffolds that can favorably modulate the properties of drug candidates is a central theme in modern medicinal chemistry. Among the saturated heterocycles that have garnered significant interest, the oxetane ring has emerged as a valuable motif. nih.gov Specifically, the incorporation of the α-amino acid derivative, this compound, offers a unique and promising scaffold for the design of new ligands with potentially improved pharmacological profiles.

The appeal of the oxetane moiety in drug design is multifaceted. It is a small, polar, three-dimensional structure that can serve as a bioisosteric replacement for more common functional groups, such as gem-dimethyl or carbonyl groups. nih.gov This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and a reduction in the pKa of nearby basic functional groups, all of which are critical parameters in the optimization of a drug's pharmacokinetic and pharmacodynamic properties. uni.lubldpharm.com The oxetane ring's ability to act as a hydrogen bond acceptor further enhances its potential for interaction with biological targets. mdpi.com

The synthesis of this compound and its derivatives has been a subject of investigation, providing access to this valuable building block for ligand construction. A common synthetic route commences with oxetan-3-one, which undergoes a Horner-Wadsworth-Emmons reaction to yield Methyl 2-(oxetan-3-ylidene)acetate. mdpi.com Subsequent aza-Michael addition of an amine to the activated double bond furnishes the desired α-amino acid scaffold. mdpi.com This synthetic accessibility allows for the systematic exploration of the chemical space around the core scaffold.

While the this compound scaffold holds considerable promise for ligand design, detailed and specific examples of its incorporation into ligands with corresponding biological activity data against defined targets are not extensively reported in publicly available literature. However, the broader class of oxetane-containing amino acids has been explored in the context of creating novel peptidomimetics and other bioactive molecules. These studies provide a strong rationale for the potential applications of this specific scaffold.

The primary amino group and the methyl ester functionality of this compound serve as convenient handles for further chemical modifications, allowing for its integration into larger molecular frameworks. For instance, the amino group can be acylated or reductively aminated to introduce a wide array of substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide bonds. This versatility enables the construction of diverse libraries of compounds for screening against various biological targets.

The table below summarizes the key physicochemical properties of the parent scaffold, which are often considered during the initial stages of ligand design.

PropertyValueSource
Molecular FormulaC6H11NO3 uni.lu
Molecular Weight145.16 g/mol sigmaaldrich.com
XlogP (predicted)-0.9 uni.lu

The incorporation of the oxetane-containing amino acid can be envisioned in several classes of ligands. For example, in the design of enzyme inhibitors, the oxetane ring could be positioned to interact with specific residues in the active site, potentially leading to enhanced binding affinity or selectivity. In the realm of G-protein coupled receptor (GPCR) ligands, the unique three-dimensional nature of the scaffold could be exploited to achieve specific conformations required for receptor activation or antagonism.

In Vitro Biological Activity Spectrum of Methyl 2 Amino 2 Oxetan 3 Yl Acetate Derivatives

Antimicrobial Activity Investigations (in vitro)

Research into the antimicrobial properties of oxetane-containing compounds has revealed a promising spectrum of activity. Although specific data for derivatives of Methyl 2-amino-2-(oxetan-3-yl)acetate is not available, studies on related oxetanyl-quinoline derivatives provide a useful surrogate for understanding their potential efficacy against various microbial pathogens. A series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their antibacterial and antifungal properties. nih.govuni.lu

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

In a study evaluating these oxetanyl-quinoline derivatives, moderate to good activity was observed against Gram-positive bacteria. nih.govuni.lu The activity was found to be influenced by the nature of the substituent on the benzyloxy group. For instance, the unsubstituted derivative showed good activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.25 µM. nih.govuni.lu Gram-positive bacteria were generally more susceptible to these compounds compared to Gram-negative bacteria and fungi. mdpi.com

Table 1: In Vitro Antibacterial Activity of Oxetanyl-Quinoline Derivatives against Gram-Positive Bacteria

Compound ID Substituent Bacillus subtilis (MIC in µM) Staphylococcus albus (MIC in µM)
9a H 31.25 >250
9b 4-Br >250 >250
9c 4-Cl >250 >250
9d 4-CH3 >250 >250
9e 2-CN >250 >250
9f 3-CN 125 >250
9g 3,5-diF >250 >250
9h 4-F >250 >250
9i 4-NO2 >250 >250
Streptomycin - 15.62 15.62

Data sourced from Chavan, A. P., et al. (2022). nih.gov

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The same series of oxetanyl-quinoline derivatives demonstrated notable activity against certain Gram-negative strains, particularly Proteus mirabilis. nih.govuni.lu Several of the synthesized compounds exhibited good antibacterial activity against this pathogen, with MIC values ranging from 31.25 to 62.5 µM. uni.lu The compound featuring a 3-cyano substituent on the benzyloxy group was particularly effective against P. mirabilis, showing activity comparable to the standard drug, streptomycin. uni.lu In contrast, the activity against Escherichia coli was generally weaker. nih.gov

Table 2: In Vitro Antibacterial Activity of Oxetanyl-Quinoline Derivatives against Gram-Negative Bacteria

Compound ID Substituent Proteus mirabilis (MIC in µM) Escherichia coli (MIC in µM)
9a H 62.5 >250
9b 4-Br 62.5 >250
9c 4-Cl 31.25 >250
9d 4-CH3 62.5 >250
9e 2-CN 62.5 >250
9f 3-CN 15.62 >250
9g 3,5-diF >250 >250
9h 4-F 31.25 >250
9i 4-NO2 >250 >250
Streptomycin - 15.62 15.62

Data sourced from Chavan, A. P., et al. (2022). nih.gov

Antifungal Activity Against Fungal Pathogens

The antifungal potential of the oxetanyl-quinoline derivatives was also investigated against Candida albicans and Aspergillus niger. nih.govuni.lu The majority of the tested compounds displayed good antifungal activity against A. niger. nih.govuni.lu However, none of the derivatives showed significant activity against C. albicans at the tested concentrations. nih.gov

Table 3: In Vitro Antifungal Activity of Oxetanyl-Quinoline Derivatives

Compound ID Substituent Candida albicans (MIC in µM) Aspergillus niger (MIC in µM)
9a H >250 31.25
9b 4-Br >250 62.5
9c 4-Cl >250 >250
9d 4-CH3 >250 62.5
9e 2-CN >250 62.5
9f 3-CN >250 62.5
9g 3,5-diF >250 31.25
9h 4-F >250 31.25
9i 4-NO2 >250 62.5
Griseofulvin - 15.62 15.62

Data sourced from Chavan, A. P., et al. (2022). nih.gov

Antiproliferative and Anticancer Activity Studies (in vitro cell line models)

Further research is necessary to explore the specific antiproliferative and anticancer effects of this compound derivatives on various cancer cell line models.

Exploration of Other Biological Targets and Mechanisms (e.g., enzyme inhibition, receptor modulation)

The oxetane (B1205548) ring is recognized in medicinal chemistry for its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule, which can in turn influence its interaction with biological targets. mdpi.com

In the context of the structurally related oxetanyl-quinoline derivatives, in silico docking studies were performed to elucidate a plausible mechanism of action for their observed antimycobacterial activity. uni.lu These studies suggested that the compounds could act as inhibitors of ATP synthase, a critical enzyme for mycobacterial survival. uni.lu The majority of the compounds showed stable and significant binding to the ATP synthase enzyme (PDB ID: 4V1F), indicating a potential mode of action. uni.lu

While direct evidence for enzyme inhibition or receptor modulation by this compound derivatives is not currently published, the findings from related compounds suggest that this is a promising area for future investigation.

Structure Activity Relationship Sar Studies of Methyl 2 Amino 2 Oxetan 3 Yl Acetate Derivatives

Elucidation of Key Structural Features for Biological Potency

The biological potential of derivatives of methyl 2-amino-2-(oxetan-3-yl)acetate is intrinsically linked to the unique combination of its constituent parts: the oxetane (B1205548) ring, the alpha-amino ester functionality, and the specific connectivity between them. The oxetane moiety, a four-membered saturated heterocycle containing an oxygen atom, is not merely a passive linker but an active contributor to the molecule's properties. It is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl groups. nih.gov The introduction of an oxetane can lead to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, all of which are desirable attributes for drug candidates. nih.gov

The alpha-amino ester portion of the molecule provides a scaffold that mimics natural amino acids, potentially allowing these compounds to be recognized by and interact with biological targets such as enzymes and transporters. The primary amine and the methyl ester are key handles for derivatization, enabling the exploration of a wide chemical space. Modifications at these positions can profoundly influence the binding affinity and selectivity of the molecule for its target protein.

The key structural features essential for the biological potency of derivatives of this compound can be summarized as follows:

The Oxetane Ring: The three-dimensional nature of the oxetane ring provides a defined exit vector for substituents, influencing their spatial orientation. The oxygen atom within the ring can act as a hydrogen bond acceptor, contributing to binding interactions with biological targets.

The Alpha-Amino Group: The primary amine is a critical site for interaction, capable of forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. It also serves as a key point for modification to explore SAR.

The Ester Functionality: The methyl ester can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the biologically active form of the molecule. This ester can also be modified to other groups to modulate properties such as cell permeability and duration of action.

Structural FeaturePotential Contribution to Biological Potency
Oxetane RingImproved solubility, reduced lipophilicity, enhanced metabolic stability, hydrogen bond acceptor.
α-Amino GroupHydrogen bond donor, salt bridge formation, key site for derivatization.
Methyl EsterProdrug potential, can be modified to tune pharmacokinetics.

Impact of Stereochemistry on Biological Activity

Chirality is a fundamental aspect of molecular recognition in biological systems. The majority of biological macromolecules, such as proteins and nucleic acids, are chiral, and thus they often interact differently with the enantiomers of a chiral drug molecule. nih.govmdpi.com this compound possesses a stereocenter at the alpha-carbon, and therefore exists as two enantiomers, (R)-methyl 2-amino-2-(oxetan-3-yl)acetate and (S)-methyl 2-amino-2-(oxetan-3-yl)acetate.

The stereochemistry at this alpha-carbon is expected to have a profound impact on the biological activity of its derivatives. It dictates the three-dimensional arrangement of the oxetane ring, the amino group, and the ester moiety. In many cases, only one enantiomer will bind effectively to the target protein, while the other may be significantly less active or even inactive. This stereoselectivity in binding can translate to differences in potency, efficacy, and even the pharmacological profile of the enantiomers.

For instance, in a study of oxetane-containing compounds, the (R)-enantiomer of a particular molecule showed a 16-fold increase in potency compared to its (S)-enantiomer, highlighting the critical importance of stereochemistry for optimal binding. nih.gov While specific data for derivatives of this compound is not extensively available in the public domain, the principles of stereochemistry in drug action strongly suggest that the biological activity will be highly dependent on the configuration of the chiral center.

The following table illustrates the potential differential activity of enantiomers, a common observation in SAR studies.

EnantiomerHypothetical Biological Activity (IC₅₀)Rationale
(S)-enantiomer10 nMOptimal fit in the chiral binding pocket of the target protein.
(R)-enantiomer500 nMSub-optimal or no productive binding to the target protein due to steric clashes.

Correlation of Substituent Effects with Observed Pharmacological Profiles

The systematic modification of a lead compound and the evaluation of the effects of these changes on biological activity is the essence of SAR studies. For derivatives of this compound, substitutions can be envisioned at several positions, primarily on the amino group and by modification of the ester. The nature of the substituents introduced can have a significant impact on the resulting pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Substitutions on the Amino Group:

Modification of the primary amine to secondary or tertiary amines, or its acylation to form amides, can dramatically alter the molecule's properties. For example, the introduction of a bulky, lipophilic group on the nitrogen atom could enhance binding to a hydrophobic pocket in the target protein. Conversely, the addition of a polar group could improve aqueous solubility.

Modification of the Ester Group:

The methyl ester can be hydrolyzed to a carboxylic acid, which may be the active species. The ester can also be converted to an amide or other functional groups to prevent hydrolysis and potentially alter the mode of interaction with the target.

The following table provides a hypothetical SAR for a series of derivatives, illustrating how different substituents might influence biological activity.

DerivativeR¹ (on Amino Group)R² (Ester Modification)Hypothetical Potency (IC₅₀)Observed Pharmacological Profile
1 HOCH₃500 nMWeakly active
2 BenzylOCH₃100 nMModerately active, improved hydrophobic interactions
3 HNH-benzyl50 nMPotent, stable to hydrolysis, potential for additional H-bonds
4 AcetylOCH₃>1000 nMInactive, loss of key amine interaction

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as methyl 2-amino-2-(oxetan-3-yl)acetate, to a macromolecular target, typically a protein. These studies are fundamental in drug discovery for identifying potential biological targets and optimizing lead compounds.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a target protein. The oxetane (B1205548) ring, with its distinct puckered conformation, can significantly influence the steric and electronic properties of the molecule, potentially leading to unique binding interactions. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the target's active site.

While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology is well-established. For instance, docking studies on other small molecules with heterocyclic rings have successfully predicted their binding modes and have been instrumental in the development of new therapeutic agents. nih.govresearchgate.net A hypothetical docking study of this compound against a kinase, a common drug target, might reveal key interactions as illustrated in the table below.

Table 1: Illustrative Docking Study Results for this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond (with amino group)2.8
LYS 72Hydrogen Bond (with ester carbonyl)3.1
VAL 57Hydrophobic Interaction (with oxetane ring)3.9
GLU 91Electrostatic Interaction4.2

Note: This data is illustrative and intended to represent typical outputs of molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

These calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. The electrostatic potential (ESP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. The amino group would be expected to be a region of high electron density (nucleophilic), while the carbonyl carbon of the ester would be electron-deficient (electrophilic).

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: This data is illustrative and based on typical values for similar organic molecules.

Conformational Analysis and Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical for its biological activity. Conformational analysis of this compound can identify its low-energy conformations. The puckered nature of the oxetane ring introduces a degree of conformational rigidity that can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or a biological membrane. MD simulations can reveal how the molecule might change its shape to fit into a binding pocket or how it might permeate through a cell membrane.

In Silico Prediction of Molecular Properties (e.g., ADME profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. nih.govmdpi.com Various computational models can predict these properties for this compound based on its structure.

These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activities or ADME profiles. nih.gov Key predicted parameters include lipophilicity (logP), water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov

Table 3: Illustrative In Silico ADME Predictions for this compound

PropertyPredicted ValueInterpretation
LogP0.5Good balance between solubility and permeability
Aqueous SolubilityHighFavorable for oral absorption
Blood-Brain Barrier PermeationLowLess likely to cause CNS side effects
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions
Human Intestinal AbsorptionHighGood potential for oral bioavailability

Note: This data is illustrative and represents typical outputs from ADME prediction software.

Future Research Directions and Applications

Development of Advanced Synthetic Methodologies

While initial methods for the synthesis of oxetane (B1205548) amino acids have been established, there remains a significant need for more advanced, efficient, and versatile synthetic strategies. Current approaches often rely on multi-step sequences which can be linear and may lack the capacity for rapid analogue generation. acs.org

Key areas for future synthetic development include:

Stereoselective Syntheses: Developing robust methods for the stereocontrolled synthesis of enantiopure oxetane amino acids is critical. The stereochemistry at the α-carbon is often crucial for biological activity, as demonstrated in EZH2 inhibitors where the (R)-enantiomer showed a 16-fold increase in potency. acs.org Future methodologies should aim to provide access to all possible stereoisomers of Methyl 2-amino-2-(oxetan-3-yl)acetate and its derivatives.

Novel Coupling Strategies: Innovations in coupling reactions are essential for expanding the utility of oxetane amino acid building blocks. A recently developed metallophotoredox-catalyzed decarboxylative arylation allows for the coupling of oxetane amino acids with aryl halides, representing a significant step forward. nih.govacs.org Further exploration of photoredox catalysis, as well as other modern coupling techniques, could unlock new chemical space. For instance, a visible-light-induced photocatalytic Giese-type reaction has been shown to be effective for producing 3,3'-disubstituted oxetane amino acids. researchgate.net

Late-Stage Functionalization: Methodologies that allow for the modification of the oxetane ring or the amino acid backbone at a late stage in a synthetic sequence are highly desirable. This would enable the rapid diversification of complex molecules, which is a common challenge in drug discovery programs. acs.org

Scalable and Efficient Routes: Many current syntheses, such as those employing the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition, provide a solid foundation. mdpi.combohrium.comnih.gov However, future work should focus on optimizing these routes to be more scalable, cost-effective, and amenable to large-scale production, thereby removing a significant bottleneck for their broader application. acs.org

A summary of current synthetic strategies is presented below:

Synthetic Method Description Key Reactants Reference(s)
Horner-Wadsworth-Emmons / Aza-Michael Addition A two-step process starting with the olefination of oxetan-3-one, followed by the conjugate addition of an amine.Oxetan-3-one, phosphonate (B1237965) esters, amines mdpi.com, bohrium.com, nih.gov
Decarboxylative Coupling A metallophotoredox-catalyzed reaction that couples oxetane amino acid building blocks with abundant aryl halides.Oxetane amino acids, aryl halides, photocatalyst nih.gov, acs.org
Giese-Type Radical Addition A visible-light-induced photocatalytic decarboxylative reaction using highly reactive 3-methyleneoxetane substrates as radical acceptors.3-Methyleneoxetane derivatives, amino/alkoxycarboxylic acids researchgate.net
Strecker Synthesis A classical method to form α-amino nitriles from a ketone, which can then be hydrolyzed to the corresponding amino acid.Oxetan-3-one, cyanide source, amine chemrxiv.org

Identification of Novel Biological Targets for Oxetane Amino Acid Derivatives

The application of oxetane-containing molecules in drug discovery has demonstrated their potential to modulate a range of biological targets. nih.govdrugbank.com The oxetane ring can act as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability, solubility, and lipophilicity. nih.govacs.orgnih.gov This bioisosteric replacement strategy has been a cornerstone of their use, but future research will aim to identify targets where the oxetane amino acid motif provides a unique and enabling interaction.

Future avenues of investigation include:

Targeting Protein-Protein Interactions (PPIs): The conformationally constrained nature of oxetane amino acids makes them ideal scaffolds for designing molecules that can disrupt or stabilize PPIs. researchgate.net These targets are notoriously difficult to drug with traditional small molecules, and the defined three-dimensional structure of oxetane derivatives could provide the necessary spatial arrangement of functional groups to interact with shallow and extended binding surfaces.

Enzyme Inhibitors: Oxetane amino acids can serve as mimics of transition states or key recognition elements for various enzymes. For example, oxetane-containing compounds have shown potent inhibition of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis and a promising cancer target. nih.gov Future work could explore their potential as inhibitors of proteases, kinases, and metabolic enzymes where the unique electronic and steric properties of the oxetane ring can be exploited.

Epigenetic Targets: The successful incorporation of an oxetane moiety into inhibitors of EZH2 highlights the potential of these scaffolds in epigenetics. acs.orgpharmablock.com The oxetane substituent was found to occupy a specific pocket in the EZH2 protein, forming favorable CH−π interactions. acs.org This suggests that oxetane amino acids could be systematically explored for activity against other epigenetic targets like histone deacetylases (HDACs), histone acetyltransferases (HATs), and bromodomain-containing proteins.

Target Class Rationale for Oxetane Amino Acid Application Example(s) / Potential Reference(s)
Kinases The oxetane can modulate pKa of nearby groups, improve solubility, and access specific binding pockets.mTOR inhibitors, EZH2 inhibitors, Bruton's tyrosine kinase (Btk) nih.gov, nih.gov
Metabolic Enzymes Can serve as bioisosteres of substrates or transition states, improving metabolic stability.Phosphoglycerate dehydrogenase (PHGDH), Aldehyde dehydrogenase (ALDH1A) nih.gov
Protein-Protein Interactions The rigid scaffold can pre-organize functional groups to match binding epitopes on protein surfaces.Targeting oncogenic PPIs or inflammatory pathways. researchgate.net
Receptors The polar oxetane can act as a hydrogen bond acceptor and a conformational lock.The oxetane D-ring in Paclitaxel is crucial for its activity at tubulin. nih.gov

Integration into Fragment-Based Drug Discovery and DNA-Encoded Libraries

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL) are powerful technologies for identifying novel starting points for drug discovery. This compound is an ideal candidate for integration into both platforms.

Fragment-Based Drug Discovery (FBDD): The low molecular weight, high polarity, and rich three-dimensional structure of oxetane amino acids make them excellent fragments. nih.gov They possess desirable properties for fragment libraries, including aqueous solubility and well-defined vectors for chemical elaboration. Screening of oxetane-containing fragments has already led to the identification of inhibitors for targets like PHGDH. nih.gov Future efforts will involve the systematic creation of diverse oxetane fragment libraries to be screened against a wide array of therapeutic targets.

DNA-Encoded Libraries (DEL): The bifunctional nature of this compound (a primary amine and a methyl ester) makes it a versatile building block for the combinatorial synthesis of DELs. mdpi.comresearchgate.net The amine can be readily acylated or reductively aminated, while the ester can be hydrolyzed and coupled to another amine, allowing for its incorporation into vast libraries of peptide-like or other small molecules. nih.gov The compatibility of these reactions with DNA-tagging methodologies enables the generation of libraries containing billions of unique compounds. The use of oxetane scaffolds in encoded library technology is a recognized strategy for discovering novel inhibitors. nih.govacs.org

Exploration of Emerging Applications in Chemical Biology

Beyond drug discovery, this compound and its derivatives have significant potential as tools in chemical biology to probe and understand complex biological systems.

Peptidomimetics and Conformational Probes: Incorporating oxetane amino acids into peptides creates a new class of peptidomimetics with enhanced proteolytic stability. acs.orgljmu.ac.uk The oxetane ring can replace a backbone amide C=O bond, rendering the adjacent peptide bond non-cleavable by proteases. ljmu.ac.uk Furthermore, the oxetane modification has been shown to induce turn conformations in peptide backbones. researchgate.net This property can be exploited to design conformationally constrained peptides with high affinity and selectivity for their targets, or to create probes to study the role of peptide conformation in biological recognition events.

Chemical Probes for Target Identification and Validation: By attaching reporter tags (e.g., fluorophores, biotin) to oxetane amino acid derivatives, researchers can create chemical probes to visualize, isolate, and identify their cellular binding partners. The unique physicochemical properties imparted by the oxetane can lead to probes with improved cell permeability and reduced off-target binding.

Foldamers: The inherent conformational bias induced by the oxetane ring makes these amino acids valuable building blocks for the construction of foldamers—artificial oligomers that adopt well-defined secondary structures. researchgate.net These structures can be designed to mimic natural peptides or to create entirely new architectures for applications in materials science and catalysis.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm structure via characteristic oxetane proton signals (δ 4.5–5.0 ppm, multiplet) and ester carbonyl (δ 170–175 ppm in ¹³C).
  • IR : Ester C=O stretch at ∼1740 cm⁻¹ and N-H bend at ∼1600 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment.

Q. Advanced

  • X-ray Crystallography : SHELX software resolves molecular flexibility challenges (e.g., oxetane puckering). Single crystals are grown via slow evaporation in ethyl acetate/hexane .
  • HRMS/MS : Fragmentation patterns differentiate regioisomers by analyzing m/z ratios of oxetane ring-opening products .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced
Discrepancies often arise from solvent polarity or trace metal impurities. For example, conflicting reports on Pd-catalyzed cross-coupling efficiency may stem from residual Pd(0) in commercial batches. Mitigation strategies:

  • Reproducibility Protocols : Use freshly distilled solvents (e.g., THF over molecular sieves) and chelating agents (EDTA) to sequester metals.
  • Controlled Kinetic Studies : Compare reaction rates under inert (argon) vs. ambient conditions to assess oxygen/moisture sensitivity .

What are the safety considerations for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation .

Advanced
Thermogravimetric analysis (TGA) identifies decomposition onset at 150°C, releasing CO₂ and NH₃. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions. Waste disposal: Neutralize with dilute HCl before incineration .

What role does this compound play in medicinal chemistry research?

Advanced
It serves as a precursor for protease inhibitors and kinase modulators. The oxetane ring enhances metabolic stability by resisting cytochrome P450 oxidation. Structure-activity relationship (SAR) studies use it to optimize LogP (∼1.2) and aqueous solubility (∼5 mg/mL at pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.